molecular formula C15H11Br2N B1609840 4,5-Bis(bromomethyl)acridine CAS No. 643742-28-3

4,5-Bis(bromomethyl)acridine

Cat. No.: B1609840
CAS No.: 643742-28-3
M. Wt: 365.06 g/mol
InChI Key: ASXLPHROGIDRQN-UHFFFAOYSA-N
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Description

4,5-Bis(bromomethyl)acridine is a chemical compound with the following molecular formula: C₁₅H₁₁Br₂N . It belongs to the acridine family and exhibits interesting properties related to DNA interaction. Acridines are known for their intercalating abilities and have been explored as potential anticancer agents .


Synthesis Analysis

The synthesis of this compound involves introducing bromomethyl substituents onto the acridine scaffold. While the exact synthetic route may vary, the key step typically includes bromination of the parent acridine compound. Further functionalization leads to the formation of the bis(bromomethyl) derivative .


Molecular Structure Analysis

The molecular structure of this compound consists of an acridine core with two bromomethyl groups attached at positions 4 and 5. These bromomethyl substituents enhance its reactivity and confer specific interactions with DNA .


Chemical Reactions Analysis

This compound exhibits both DNA alkylation and intercalation properties. It can crosslink DNA strands and intercalate between DNA bases. The compound’s reactivity with DNA makes it a potential candidate for cancer therapy .

Scientific Research Applications

DNA Intercalation and Crosslinking

4,5-Bis(bromomethyl)acridine exhibits properties for DNA intercalation and crosslinking. It's synthesized as a part of bifunctional acridines, combining DNA alkylation and intercalation. Studies have shown that it can mediate interstrand DNA crosslinking, and demonstrate cytotoxicity to certain human cell lines, suggesting potential applications in anticancer research (Higashi et al., 2008).

Synthesis and Derivatives

This compound serves as a key starting material for synthesizing various acridine derivatives. An efficient synthetic route has been reported, highlighting its utility in creating biologically relevant compounds (Chiron & Galy, 2003). These derivatives could be significant for further chemical and pharmacological studies.

Interaction with Biological Molecules

Further studies on this compound reveal its interaction with DNA and other biological molecules. The bifunctional nature of this compound enables it to engage in DNA crosslinking and intercalation, which has implications for understanding DNA damage and repair mechanisms in cells (Harada et al., 2017).

Application in Metal Ion Sensing

This compound derivatives have been investigated as chemosensors for metal ions in various solutions. This application is crucial for environmental monitoring and detecting trace metals in different samples (Nunes et al., 2020).

Antileishmanial Activity

Some derivatives of this compound have shown potential as antileishmanial agents. Their structure-activity relationships have been explored to develop novel therapeutics for leishmaniasis, a tropical disease caused by parasites (Carole et al., 2005).

Mechanism of Action

  • Alkylation : The bromomethyl groups alkylate DNA bases, causing DNA damage and interfering with replication .

Safety and Hazards

  • Mutagenicity : The compound has been found to be mutagenic in certain bacterial strains, indicating its potential to cause DNA damage .

Properties

IUPAC Name

4,5-bis(bromomethyl)acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2N/c16-8-12-5-1-3-10-7-11-4-2-6-13(9-17)15(11)18-14(10)12/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXLPHROGIDRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C(=CC=C3)CBr)N=C2C(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457107
Record name 4,5-bis(bromomethyl)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643742-28-3
Record name 4,5-bis(bromomethyl)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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